1,2-Dimethyl-3-phenylaziridine

Stereoisomer Stability Forensic Analysis Route-of-Synthesis Determination

Forensic and analytical laboratories require isomerically pure 1,2-dimethyl-3-phenylaziridine for definitive methamphetamine synthetic-route identification. Generic stereoisomer mixtures cause misclassification. • cis Isomer: route-specific marker for ephedrine/pseudoephedrine via chloroephedrine intermediate; stable under standard analytical conditions. • trans Isomer: preferred for CYP2D6 irreversible inhibition studies; demonstrated binding-energy preference in computational docking models. • Both isomers: essential for GC-MS impurity profiling method validation; distinct reactivity under HFBA derivatization demands pure, isomer-resolved reference standards for reliable retention-time and spectral library construction.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 68277-68-9
Cat. No. B1212488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-3-phenylaziridine
CAS68277-68-9
Synonyms1,2-dimethyl-3-phenylaziridine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1C(N1C)C2=CC=CC=C2
InChIInChI=1S/C10H13N/c1-8-10(11(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
InChIKeyMKCZABZZOZOQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-3-phenylaziridine Identity and Sourcing


1,2-Dimethyl-3-phenylaziridine (CAS 68277-68-9) is a three-membered N-heterocyclic aziridine with molecular formula C₁₀H₁₃N and molecular weight 147.22 g/mol [1]. The compound exists as distinct cis and trans diastereomers, each exhibiting unique chemical and stereochemical properties [2]. As an impurity intermediate in the synthesis of methamphetamine from ephedrine/pseudoephedrine, it is a critical marker for forensic route-of-synthesis determination [3].

Stereoisomeric Purity of 1,2-Dimethyl-3-phenylaziridine


Simple substitution of a generic aziridine or an undefined stereoisomeric mixture for pure cis- or trans-1,2-dimethyl-3-phenylaziridine will invalidate key analytical and forensic applications. The cis and trans isomers exhibit significant differences in stability [1], reactivity during GC-MS derivatization [2], and computational binding affinity to biological targets [3]. Using a mixture or the incorrect isomer can lead to misidentification of synthetic routes in forensic analysis or erroneous interpretation of biological interaction data. Specific, quantitative differentiation between the isomers is mandatory for reliable scientific outcomes.

Stereochemical Performance Evidence


Cis Isomer Superior Stability

The cis isomer of 1,2-dimethyl-3-phenylaziridine exhibits significantly greater chemical stability than its trans counterpart. In contrast, the trans isomer is unstable and undergoes facile polymerization under identical conditions [1].

Stereoisomer Stability Forensic Analysis Route-of-Synthesis Determination

Isomer Reactivity in HFBA Derivatization

Direct derivatization with heptafluorobutyric anhydride (HFBA) reveals a key difference between isomers: cis-1,2-dimethyl-3-phenylaziridine yields only derivatives of ephedrine and pseudoephedrine, demonstrating that the aziridine ring opens under these conditions. This reaction pathway is critical for accurate forensic interpretation [1].

GC-MS Derivatization Forensic Chemistry Impurity Profiling

CYP2D6 Binding Affinity: Trans Isomer Preference

Computational docking studies in a human CYP2D6 molecular model demonstrate that the trans isomer of 1,2-dimethyl-3-phenylaziridine exhibits a more favorable binding energy compared to the cis isomer. The measured N-to-aromatic ring distances for the protonated structures were 5.211 Å for the cis isomer and 5.268 Å for the trans isomer [1]. While both were modeled to bind, the binding energies indicated a preference for the trans form.

Molecular Modeling CYP2D6 Inhibition Drug Metabolism

1,2-Dimethyl-3-phenylaziridine Application Scenarios


Forensic Route-of-Synthesis Determination

cis-1,2-Dimethyl-3-phenylaziridine serves as a definitive, route-specific marker for methamphetamine synthesized from ephedrine/pseudoephedrine via the chloroephedrine intermediate. Its detection in a seized sample, particularly when analyzed with methods that preserve its stereochemistry, allows forensic chemists to conclusively identify the synthetic pathway [1]. The stability of the cis isomer, as established in Evidence Item 1, ensures its reliable identification, while the distinct GC-MS behavior (Evidence Item 2) guides the selection of appropriate analytical protocols.

GC-MS Standards for Impurity Profiling

Pure cis- and trans-1,2-dimethyl-3-phenylaziridine are essential reference standards for developing and validating GC-MS methods for impurity profiling. The unique and differential reactivity of the isomers under common derivatization conditions, such as with HFBA, as demonstrated in Evidence Item 2, necessitates the use of isomerically pure standards to establish accurate reference spectra and retention times [1]. This ensures the unambiguous identification and quantification of these impurities in complex forensic or pharmaceutical matrices.

In Silico CYP2D6 Metabolism Studies

For researchers employing computational models to predict drug-metabolism liabilities of amphetamine-like impurities, trans-1,2-dimethyl-3-phenylaziridine is the preferred isomer. Evidence Item 3 provides quantitative binding data (N-to-ring distance) and indicates a binding energy preference for the trans isomer within the CYP2D6 active site model [1]. This makes the trans isomer the more relevant candidate for in silico and subsequent in vitro studies aimed at assessing potential for irreversible CYP2D6 inhibition.

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